molecular formula C23H23N3O3S B2774624 4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(furan-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 932962-08-8

4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(furan-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2774624
CAS No.: 932962-08-8
M. Wt: 421.52
InChI Key: KAKZXKJTERTVFQ-UHFFFAOYSA-N
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Description

4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(furan-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(furan-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and furan derivatives, followed by their coupling through a series of condensation and cyclization reactions. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(furan-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(furan-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and potential interactions with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(furan-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one, which share the quinoline core structure.

    Furan Derivatives: Compounds containing the furan ring, such as 2-furylmethyl derivatives.

    Cyclopenta[d]pyrimidine Derivatives: Compounds with similar cyclopenta[d]pyrimidine structures, which may exhibit comparable biological activities.

Uniqueness

What sets 4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(furan-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one apart is its unique combination of these heterocyclic structures, which can lead to distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c27-21(25-12-4-7-16-6-1-2-10-19(16)25)15-30-22-18-9-3-11-20(18)26(23(28)24-22)14-17-8-5-13-29-17/h1-2,5-6,8,10,13H,3-4,7,9,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKZXKJTERTVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)N3CCCC4=CC=CC=C43)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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